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Abstract
Firsocostat (GS-0976), the (R)-enantiomer, is a potent, liver-directed, allosteric inhibitor of both

isoforms of acetyl-CoA carboxylase (ACC1 and ACC2). It is under investigation as a

therapeutic agent for non-alcoholic steatohepatitis (NASH). This document provides a detailed

technical guide on firsocostat, with a specific focus on its lesser-known (S)-enantiomer. It

includes the molecular weight of the (S)-enantiomer, a summary of the mechanism of action of

the active (R)-enantiomer, relevant quantitative data from preclinical and clinical studies,

detailed experimental protocols, and visualizations of key biological pathways and experimental

workflows.

Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible

carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in

the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is

primarily cytosolic and involved in de novo lipogenesis (DNL), and ACC2, which is located on

the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both ACC

isoforms presents a promising therapeutic strategy for metabolic diseases such as non-

alcoholic steatohepatitis (NASH), where increased DNL and impaired fatty acid oxidation are

key pathological features.
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Firsocostat (the R-enantiomer) has been shown to be a potent inhibitor of both ACC1 and

ACC2. The (S)-enantiomer of firsocostat is known to be less active. This guide provides key

molecular and pharmacological data for both enantiomers.

Physicochemical Properties
The fundamental physicochemical properties of the firsocostat S enantiomer are crucial for its

characterization and handling in a research setting.

Property Value Reference(s)

Molecular Weight 569.63 g/mol [1][2]

Molecular Formula C₂₈H₃₁N₃O₈S [2]

CAS Number 2128714-16-7 [2]

Mechanism of Action of Firsocostat (R-enantiomer)
Firsocostat is a liver-targeted, allosteric inhibitor of both ACC1 and ACC2. Its mechanism of

action involves binding to the biotin carboxylase (BC) domain of the enzyme, which prevents

the dimerization of ACC, a critical step for its enzymatic activity. This inhibition leads to a

reduction in the cellular levels of malonyl-CoA.

The decrease in malonyl-CoA has a dual effect on lipid metabolism:

Inhibition of De Novo Lipogenesis (DNL): Reduced availability of malonyl-CoA, the primary

building block for fatty acid synthesis, leads to a decrease in the production of new fatty

acids in the liver.

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of carnitine

palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty

acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, firsocostat

relieves the inhibition of CPT1, thereby increasing the rate of fatty acid oxidation.

This dual mechanism of action addresses two of the key metabolic dysregulations observed in

NASH.
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Mechanism of Action of Firsocostat (R-enantiomer)

Quantitative Data
The following tables summarize the key quantitative data for firsocostat (R-enantiomer). As of

the latest available data, specific quantitative activity data for the S-enantiomer has not been

published, other than it being characterized as the "less active" enantiomer.

In Vitro Activity
Parameter Target Value Reference(s)

IC₅₀ Human ACC1 2.1 nM

IC₅₀ Human ACC2 6.1 nM

EC₅₀

Fatty Acid Synthesis

Inhibition (HepG2

cells)

66 nM
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Preclinical In Vivo Data (Rat Models)
Parameter Model Treatment Result Reference(s)

Hepatic

Steatosis

Diet-Induced

Obesity Rats

Chronic

administration

Reduction in

hepatic steatosis

Insulin Sensitivity
Diet-Induced

Obesity Rats

Chronic

administration

Improved insulin

sensitivity

Hemoglobin A1c
Zucker Diabetic

Fatty Rats

Chronic

administration
0.9% reduction

Clinical Data (NASH Patients)
Parameter

Study
Population

Treatment Result Reference(s)

Hepatic Fat

Content
NASH Patients

20 mg/day for 12

weeks

29% relative

reduction
[3][4]

De Novo

Lipogenesis

Healthy

Volunteers

Single doses of

20, 50, and 200

mg

70%, 85%, and

104% inhibition,

respectively

Experimental Protocols
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
A detailed experimental protocol for determining the IC₅₀ of firsocostat against ACC1 and ACC2

has not been made publicly available in full. However, based on standard biochemical enzyme

inhibition assays, a representative protocol would likely involve the following steps:

Enzyme and Substrate Preparation:

Recombinant human ACC1 and ACC2 are purified.

A reaction buffer is prepared containing ATP, acetyl-CoA, and sodium bicarbonate.

¹⁴C-labeled sodium bicarbonate is often used as a tracer to quantify the reaction product.
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Inhibitor Preparation:

Firsocostat enantiomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock

solution.

A series of dilutions are prepared to test a range of inhibitor concentrations.

Enzyme Reaction:

The ACC enzyme is pre-incubated with the firsocostat enantiomer dilutions for a specified

period.

The enzymatic reaction is initiated by the addition of the substrate mixture.

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

Reaction Quenching and Product Quantification:

The reaction is stopped by the addition of an acid (e.g., hydrochloric acid).

The acid-stable product, [¹⁴C]malonyl-CoA, is separated from the unreacted

[¹⁴C]bicarbonate.

The amount of [¹⁴C]malonyl-CoA is quantified using a scintillation counter.

Data Analysis:

The enzyme activity at each inhibitor concentration is calculated relative to a control with

no inhibitor.

The IC₅₀ value is determined by fitting the concentration-response data to a suitable

sigmoidal dose-response curve.
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Workflow for ACC Inhibition Assay
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Measurement of De Novo Lipogenesis (DNL) in Humans
The effect of firsocostat on hepatic DNL in humans has been quantified using stable isotope

tracer methodology. A general outline of this experimental protocol is as follows:

Tracer Administration:

Subjects are administered a stable isotope tracer, such as deuterated water (D₂O) or

[¹³C]acetate.

The tracer is incorporated into the hepatic acetyl-CoA pool, which is the precursor for fatty

acid synthesis.

Drug Administration:

Subjects receive a single dose or multiple doses of firsocostat or placebo.

In some studies, a high-carbohydrate meal or fructose is given to stimulate DNL.

Sample Collection:

Blood samples are collected at various time points.

Very low-density lipoproteins (VLDL) are isolated from the plasma.

Lipid Analysis:

Triglycerides are extracted from the VLDL particles.

The triglycerides are hydrolyzed to release fatty acids.

The fatty acids are derivatized (e.g., to fatty acid methyl esters) for analysis by gas

chromatography-mass spectrometry (GC-MS).

Isotope Enrichment Measurement:

GC-MS is used to measure the incorporation of the stable isotope tracer into newly

synthesized fatty acids (e.g., palmitate).
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DNL Calculation:

The fractional contribution of DNL to the VLDL-triglyceride pool is calculated based on the

isotope enrichment of the fatty acids and the precursor pool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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